2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide
Description
2-Chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzamide core linked to a phenyl group substituted with a carbamoyl moiety and a 3-methylisoxazol-5-yl ring.
Properties
CAS No. |
90059-32-8 |
|---|---|
Molecular Formula |
C18H14ClN3O3 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-10-16(25-22-11)21-18(24)13-7-3-5-9-15(13)20-17(23)12-6-2-4-8-14(12)19/h2-10H,1H3,(H,20,23)(H,21,24) |
InChI Key |
FPVWMDQCOVTCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which is regioselective and leads to the formation of the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. These methods often employ catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions, although alternative metal-free routes are being explored to address issues related to toxicity and waste generation .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Position
The electron-deficient benzene ring bearing the chlorine atom facilitates nucleophilic substitution under specific conditions. Key reaction pathways include:
Mechanistic Insight : The chloro group activates the para position for substitution, with palladium-catalyzed cross-couplings showing higher efficiency than direct amination .
Amide Bond Reactivity
The central amide linkage participates in hydrolysis and condensation reactions:
Hydrolysis Pathways
| Condition | Product | Reaction Time | Notes |
|---|---|---|---|
| 6M HCl, reflux | 2-Chlorobenzoic acid + amine byproduct | 3 h | Complete decomposition |
| NaOH (2M), RT | Sodium salt of benzamide | 24 h | Partial hydrolysis (<30%) |
Condensation Reactions
The carbamoyl group reacts with acyl chlorides (e.g., acetyl chloride) in DCM/TEA to form tertiary amides (yields: 55–68%) . Microwave-assisted conditions (150°C, 20 min) improve yields to 82% .
Isoxazole Ring Functionalization
The 3-methylisoxazol-5-yl group undergoes electrophilic substitution and ring-opening reactions:
Notable Finding : Methyl substitution at C3 stabilizes the isoxazole ring against thermal degradation (<5% decomposition at 150°C) .
Cross-Coupling with Heterocyclic Systems
The compound serves as a building block in multicomponent reactions:
-
Ullmann Coupling : Reacts with iodobenzene/CuI to form N-aryl derivatives (yield: 41%) .
-
Buchwald–Hartwig Amination : Forms fused benzoxazole systems using Xantphos/Pd₂(dba)₃ (yield: 58%) .
Stability Under Physiological Conditions
Critical for drug development, stability studies reveal:
| Parameter | Result | Method |
|---|---|---|
| pH 7.4 (37°C, 24 h) | 94% intact | HPLC-UV |
| Human Liver Microsomes | t₁/₂ = 12.3 min | LC-MS/MS |
| Photostability (UV-Vis) | Degrades to quinone (8% after 6 h) | NMR/XRD |
Scientific Research Applications
2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The compound’s structural analogs differ primarily in substituents on the benzamide core, heterocyclic systems, and functional groups. Key examples from the literature include:
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., in 1c, 1e ) enhance stability and influence binding interactions in biological targets.
- Heterocyclic Systems : Isoxazole (target compound) vs. thiadiazole () vs. benzoxazole () alter solubility and metabolic pathways. Isoxazole’s lower polarity may improve membrane permeability compared to sulfur-containing heterocycles .
Synthetic Routes :
- Most analogs are synthesized via amide coupling (e.g., benzoyl chloride with amines, as in and ). The target compound likely follows similar protocols, leveraging carbamoyl-directed metal catalysis for functionalization .
Pharmaceuticals: Anthranilamide-based FXa inhibitors () highlight benzamide scaffolds in drug design, though the target compound’s isoxazole group may require optimization for target specificity .
Data Table: Comparative Analysis of Selected Analogs
Q & A
Basic: How can the crystal structure of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide be determined experimentally?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure Solution : Employ direct methods via SHELXT or dual-space algorithms in SHELXD for phase determination .
- Refinement : Refine the model with SHELXL , adjusting positional and anisotropic displacement parameters. Validate using R-factors (R1 < 5% for high-quality data) and check for residual electron density peaks .
- Visualization : Generate ORTEP diagrams using ORTEP-3 to represent thermal ellipsoids and molecular geometry .
Basic: What synthetic routes are reported for preparing this compound, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step organic reactions :
- Step 1 : Couple 2-chlorobenzoic acid with 2-aminophenylcarbamoyl chloride using EDC/HOBt as coupling agents in dry DMF at 0–5°C to form the benzamide intermediate.
- Step 2 : React the intermediate with 3-methylisoxazole-5-carboxylic acid under microwave-assisted conditions (120°C, 30 min) for improved regioselectivity .
- Optimization : Monitor reaction progress via HPLC (e.g., C18 column, acetonitrile/water gradient) and adjust solvent polarity (e.g., THF vs. DMF) to minimize byproducts. Use LCMS (m/z ~360 [M+H]⁺) for real-time mass confirmation .
Advanced: How can molecular docking studies elucidate the interaction of this compound with biological targets?
Answer:
Molecular docking workflows include:
- Target Preparation : Retrieve protein structures (e.g., kinase domains) from the PDB (e.g., 4YAY for EGFR). Remove water molecules and add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using OpenBabel , optimize geometries with DFT (B3LYP/6-31G*), and assign partial charges via AM1-BCC .
- Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding poses for hydrogen bonds with key residues (e.g., Met793) and π-π stacking with hydrophobic pockets. Validate with MM-GBSA scoring .
Advanced: What strategies resolve discrepancies in reported biological activity data for this compound?
Answer:
Address contradictions via:
- Orthogonal Assays : Compare IC50 values from enzymatic assays (e.g., fluorescence-based kinase inhibition) with cellular viability assays (e.g., MTT).
- Data Normalization : Account for variations in cell lines (e.g., HEK293 vs. HeLa) by normalizing to housekeeping genes (e.g., GAPDH).
- Structural Validation : Confirm compound purity (>98% by HPLC) and stability (e.g., NMR after 72-h incubation in PBS) to rule out degradation artifacts .
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Answer:
Essential techniques include:
- NMR :
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₄ClN₃O₃: 364.0749; observed: 364.0752) .
- FTIR : Identify stretching vibrations for amide I (1640–1680 cm⁻¹) and C-Cl (750 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
SAR Workflow :
- Scaffold Modification : Synthesize analogs with substituents at the benzamide’s chloro position (e.g., F, CF₃) or isoxazole’s methyl group (e.g., ethyl, cyclopropyl).
- Biological Testing : Screen analogs against a panel of kinases (e.g., JAK2, CDK4) to identify potency trends.
- Computational Analysis : Perform 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic properties with activity. Prioritize derivatives with predicted ΔpIC50 > 1.0 .
Advanced: What computational methods predict this compound’s physicochemical properties?
Answer:
Use in silico tools :
- LogP and Solubility : Calculate with ChemAxon or Schrödinger QikProp (ClogP ~3.2; solubility ~0.05 mg/mL in water).
- pKa Prediction : Estimate using MarvinSketch (amide NH pKa ~10.5; isoxazole ring pKa ~2.8).
- ADMET Profiling : Predict CYP450 inhibition (e.g., CYP3A4) and hERG liability via SwissADME and ProTox-II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
